1-(3-methoxyphenyl)-4-nitrosopiperazine
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Overview
Description
1-(3-methoxyphenyl)-4-nitrosopiperazine is a chemical compound that belongs to the class of piperazines Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This specific compound features a methoxy group attached to the phenyl ring and a nitroso group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenyl)-4-nitrosopiperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction, where a methoxy-containing reagent reacts with a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxyphenyl)-4-nitrosopiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The methoxy and nitroso groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halides or other nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitroso group yields an amino derivative, while substitution reactions can yield a variety of functionalized piperazines.
Scientific Research Applications
1-(3-methoxyphenyl)-4-nitrosopiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structure makes it useful in the synthesis of novel materials with specific electronic properties.
Biological Studies: It is used in studies investigating the biological activity of piperazine derivatives, including their antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-4-nitrosopiperazine involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can affect various biological pathways, including those involved in neurotransmission and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)piperazine: This compound has a chloro group instead of a methoxy group and exhibits different pharmacological properties.
1-(3-trifluoromethylphenyl)piperazine: The trifluoromethyl group imparts unique electronic properties, making it useful in different applications.
Uniqueness
1-(3-methoxyphenyl)-4-nitrosopiperazine is unique due to the presence of both methoxy and nitroso groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various research and industrial applications.
Properties
CAS No. |
2763779-41-3 |
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Molecular Formula |
C11H15N3O2 |
Molecular Weight |
221.3 |
Purity |
95 |
Origin of Product |
United States |
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